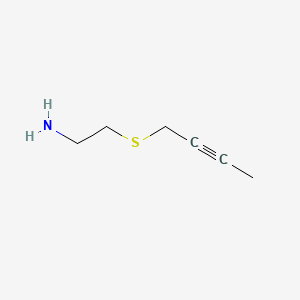
Tetramethyldiazetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyldiazetine is a chemical compound with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.1729 g/mol . It is also known by its IUPAC name, 1,2-Diazete, 3,4-dihydro-3,3,4,4-tetramethyl . This compound is characterized by its unique structure, which includes a four-membered ring with two nitrogen atoms.
Chemical Reactions Analysis
Tetramethyldiazetine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: This compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetramethyldiazetine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its unique structure makes it a candidate for studying interactions with biological targets.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Tetramethyldiazetine involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The detailed molecular mechanisms are still under investigation.
Comparison with Similar Compounds
Tetramethyldiazetine can be compared with other similar compounds, such as:
Tetramethylpyrazine: Another nitrogen-containing heterocycle with different properties and applications.
Tetramethylpiperidine: A six-membered ring compound with distinct chemical behavior.
Tetramethylimidazole: Known for its use in various chemical reactions and as a ligand in coordination chemistry. The uniqueness of this compound lies in its four-membered ring structure, which imparts specific reactivity and stability characteristics.
Properties
CAS No. |
54166-22-2 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3,3,4,4-tetramethyldiazete |
InChI |
InChI=1S/C6H12N2/c1-5(2)6(3,4)8-7-5/h1-4H3 |
InChI Key |
XNBULLBFCLBAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N=N1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


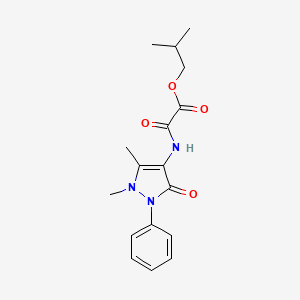
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
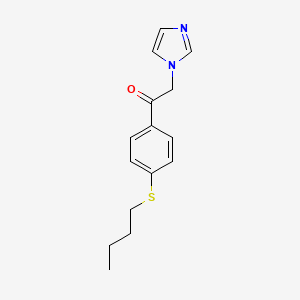
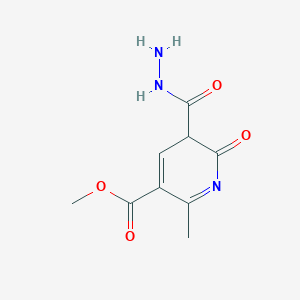

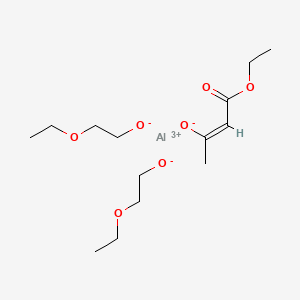
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
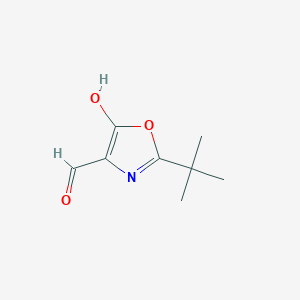


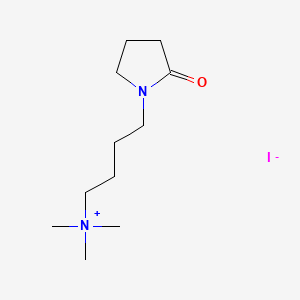
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
